molecular formula C10H13ClO3 B1294432 3,4,5-Trimethoxybenzyl chloride CAS No. 3840-30-0

3,4,5-Trimethoxybenzyl chloride

Cat. No.: B1294432
CAS No.: 3840-30-0
M. Wt: 216.66 g/mol
InChI Key: XXRUQNNAKXZSOS-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzyl chloride: is an organic compound with the molecular formula C10H13ClO3 and a molecular weight of 216.66 g/mol . It is a derivative of benzyl chloride where the benzene ring is substituted with three methoxy groups at the 3, 4, and 5 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzyl chloride can be synthesized from 3,4,5-trimethoxybenzyl alcohol through chlorination. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the chlorination of 3,4,5-trimethoxybenzyl alcohol can be performed using phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) in the presence of a catalyst to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4,5-Trimethoxybenzyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of substituted benzyl derivatives which are important in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize compounds with potential therapeutic properties. It serves as a building block for the development of drugs targeting various diseases, including cancer and neurological disorders .

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxybenzyl chloride primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The presence of electron-donating methoxy groups on the benzene ring increases the electrophilicity of the benzyl chloride, making it more reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzyl position.

Comparison with Similar Compounds

  • 3,4,5-Trimethoxybenzaldehyde
  • 3,4,5-Trimethoxybenzoic acid
  • 3,4,5-Trimethoxybenzyl alcohol
  • 3,4,5-Trimethoxybenzoyl chloride

Comparison: 3,4,5-Trimethoxybenzyl chloride is unique due to its reactivity as a benzyl chloride derivative with three methoxy groups. This makes it more reactive in nucleophilic substitution reactions compared to its analogs like 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzoic acid, which are primarily used in oxidation and reduction reactions . The presence of the methoxy groups also influences the compound’s solubility and stability, making it suitable for specific synthetic applications .

Properties

IUPAC Name

5-(chloromethyl)-1,2,3-trimethoxybenzene
Source PubChem
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InChI

InChI=1S/C10H13ClO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRUQNNAKXZSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191741
Record name 5-(Chloromethyl)-1,2,3-trimethoxybenzene
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Molecular Weight

216.66 g/mol
Source PubChem
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CAS No.

3840-30-0
Record name 3,4,5-Trimethoxybenzyl chloride
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Record name 5-(Chloromethyl)-1,2,3-trimethoxybenzene
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Record name 5-(Chloromethyl)-1,2,3-trimethoxybenzene
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Record name 5-(chloromethyl)-1,2,3-trimethoxybenzene
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Synthesis routes and methods I

Procedure details

Combine 3,4,5-trimethoxybenzyl alcohol (1.0 g, 5.04 mmol) and N,N-dimethylaniline (0.904 g, 7.46 mmol) in dichloromethane (10 mL). Cool in an ice bath. Add dropwise thionyl chloride (0.904 g, 7.6 mmol). Warm to ambient temperature. After 1 hour, partition the reaction mixture between a 1 M aqueous hydrochloric acid solution and dichloromethane. Separate the layers and extract the organic layer with a saturated solution of sodium bicarbonate. Dry the organic layer over Na2SO4, filter, and evaporate in vacuo to give the title compound.
Quantity
1 g
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0.904 g
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0.904 g
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10 mL
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Synthesis routes and methods II

Procedure details

In 40 ml of benzene was dissolved 10 g of 3,4,5-trimethoxybenzyl alcohol. To the resulting solution was dropwise added under chilling with ice 10 ml of benzene solution containing 7.6 g of thionyl chloride. After the addition was complete, the mixture was stirred at room temperature for 15 min. The reaction solution was poured into a chilled aqueous potassium carbonate, and a separated benzene portion was collected. The benzene portion was washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and placed under reduced pressure to distill off the solvent. The desired compound was obtained as a yellow solid (yield: 11.0 g).
[Compound]
Name
ice
Quantity
10 mL
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reactant
Reaction Step One
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0 (± 1) mol
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7.6 g
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10 g
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic routes for producing 3,4,5-Trimethoxybenzyl chloride?

A1: Two main synthetic routes have been reported:

  • Route 1 [, ]: This two-step approach starts with the reduction of 3,4,5-trimethoxybenzaldehyde to 3,4,5-trimethoxybenzyl alcohol. This can be achieved using sodium borohydride (NaBH4) [] or catalytic hydrogenation with Raney Nickel []. Subsequently, the alcohol is chlorinated using concentrated hydrochloric acid [] or Vilsmeier reagent [] to yield this compound.
  • Route 2 []: This route utilizes this compound as a starting material for synthesizing various organometallic palladium complexes. While not a direct synthesis of the compound itself, this route highlights its utility as a building block in organometallic chemistry.

Q2: What is the reported yield for these synthetic routes?

A2: Route 1 utilizing NaBH4 and hydrochloric acid reports a 67% overall yield []. Route 1 using Raney Nickel and Vilsmeier reagent boasts a significantly higher overall yield of 94% [].

Q3: What are the applications of this compound in chemical synthesis?

A3: this compound serves as a versatile building block in organic and organometallic synthesis. One notable application is its use in synthesizing water-soluble palladium(II) complexes []. These complexes, bearing the 2,3,4-trimethoxy-6-(ethoxymethyl)phenyl ligand derived from this compound, are valuable for forming carbon-carbon bonds. They exhibit reactivity with various alkynes, leading to the formation of highly functionalized organic spirocycles [].

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